(R)-tert-butyl (1-(4-cyanopiperidin-1-yl)-1-oxopropan-2-yl)carbamate
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Overview
Description
®-tert-butyl (1-(4-cyanopiperidin-1-yl)-1-oxopropan-2-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a cyanide group and a tert-butyl carbamate moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-(4-cyanopiperidin-1-yl)-1-oxopropan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the cyanide group: The cyanide group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Attachment of the tert-butyl carbamate moiety: The final step involves the reaction of the intermediate with tert-butyl chloroformate under basic conditions to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl (1-(4-cyanopiperidin-1-yl)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanide group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
®-tert-butyl (1-(4-cyanopiperidin-1-yl)-1-oxopropan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-butyl (1-(4-cyanopiperidin-1-yl)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The cyanide group can act as a nucleophile, while the piperidine ring and carbamate moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-tert-butyl (1-(4-cyanopiperidin-1-yl)-1-oxopropan-2-yl)carbamate: shares structural similarities with other piperidine derivatives and carbamates.
Examples: Piperidine, cyanopiperidine, tert-butyl carbamate.
Uniqueness
- The combination of the piperidine ring, cyanide group, and tert-butyl carbamate moiety makes this compound unique in its chemical and biological properties.
- Its specific structure allows for targeted interactions with biological molecules, making it a valuable tool in research and development.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-(4-cyanopiperidin-1-yl)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-10(16-13(19)20-14(2,3)4)12(18)17-7-5-11(9-15)6-8-17/h10-11H,5-8H2,1-4H3,(H,16,19)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUGBXPMWFHQTF-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C#N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCC(CC1)C#N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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